molecular formula C9H8BrF B2412378 3-Bromo-2-fluoro-1-cyclopropylbenzene CAS No. 2137823-12-0

3-Bromo-2-fluoro-1-cyclopropylbenzene

Cat. No.: B2412378
CAS No.: 2137823-12-0
M. Wt: 215.065
InChI Key: QPWJYAGXCYDDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-1-cyclopropylbenzene (CAS 2137823-12-0) is a high-purity chemical compound with a molecular formula of C9H8BrF and a molecular weight of 215.06 . This organohalide serves as a valuable synthon in advanced organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular structure incorporates a cyclopropyl group attached to a benzene ring that is further functionalized with bromine and fluorine substituents, making it a versatile building block for constructing more complex molecules . The presence of both bromine and fluorine atoms offers distinct reactivity; the bromine can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, while the fluorine atom can influence the electron distribution and metabolic stability of resulting compounds . Compounds featuring arylcyclopropane cores are of significant interest in medicinal chemistry and materials science. Recent research highlights the utility of aryl cyclopropane derivatives in photoredox catalysis, where they can undergo ring-opening 1,3-difunctionalization to create valuable chlorinated intermediates or other complex structures . This compound is intended for research purposes as a key intermediate in the synthesis of novel quinoxalinones and other heterocyclic systems with potential biological activity . Please handle this material with care and refer to the Safety Data Sheet for detailed hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-3-cyclopropyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWJYAGXCYDDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Design and Methodological Approaches for 3 Bromo 2 Fluoro 1 Cyclopropylbenzene Derivatives

Strategies for Regioselective Bromination and Fluorination of Cyclopropylbenzene (B146485) Scaffolds

The precise placement of halogen atoms on a cyclopropylbenzene scaffold is a critical aspect of the synthesis of 3-bromo-2-fluoro-1-cyclopropylbenzene. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the outcome of electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. researchgate.net The regiochemical outcome of EAS reactions is governed by the electronic properties of the substituents already present on the ring. wikipedia.orgnih.gov For the synthesis of 3-bromo-2-fluoro-1-cyclopropylbenzene, a plausible starting material is 1-cyclopropyl-2-fluorobenzene (B3320722).

The fluorine atom is an ortho-, para-directing deactivator. researchgate.netlibretexts.org Its high electronegativity withdraws electron density from the ring inductively (-I effect), making the ring less reactive towards electrophiles. However, through resonance (+M effect), it can donate a lone pair of electrons to the aromatic system, directing incoming electrophiles to the ortho and para positions. csbsju.edu The cyclopropyl (B3062369) group is generally considered an ortho-, para-directing activator due to its ability to stabilize the adjacent carbocationic intermediate through sigma-bond participation.

In the electrophilic bromination of 1-cyclopropyl-2-fluorobenzene, the fluorine atom at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The cyclopropyl group at position 1 directs to its ortho (position 2 and 6) and para (position 4) positions. The cumulative effect of these two substituents would likely favor substitution at position 3 and 5. Steric hindrance from the cyclopropyl group might disfavor substitution at position 6. Therefore, bromination of 1-cyclopropyl-2-fluorobenzene could potentially yield a mixture of isomers, with 3-bromo-2-fluoro-1-cyclopropylbenzene being one of the products.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in the presence of a suitable solvent. nih.govresearchgate.net The reaction conditions can be optimized to favor the desired isomer. nih.govnih.gov

Table 1: Representative Conditions for Electrophilic Bromination

Starting Material Brominating Agent Solvent Temperature (°C) Potential Major Products

An alternative strategy for introducing the fluorine atom is through a halogen-exchange reaction, often referred to as the Halex process. This method is particularly useful when direct fluorination is challenging or results in poor regioselectivity. A potential precursor for this approach would be a dihalogenated cyclopropylbenzene, such as 3-bromo-2-chloro-1-cyclopropylbenzene.

In a typical Halex reaction, a chloro or bromo substituent on an aromatic ring is displaced by a fluoride (B91410) ion. This nucleophilic aromatic substitution is often facilitated by the presence of electron-withdrawing groups on the ring. The reaction is typically carried out at elevated temperatures using a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Phase-transfer catalysts can also be employed to enhance the reaction rate.

Table 2: Illustrative Conditions for Halogen-Exchange Fluorination

Starting Material Fluorinating Agent Solvent Catalyst Temperature (°C)

Cyclopropanation Methodologies for Halogenated Benzene (B151609) Precursors

The introduction of the cyclopropyl group can be achieved by constructing the three-membered ring onto a pre-functionalized benzene derivative. This approach often involves the reaction of an olefinic precursor with a carbene or carbenoid species.

A common method for cyclopropanation is the Simmons-Smith reaction, which involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. nrochemistry.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. libretexts.org For the synthesis of 3-bromo-2-fluoro-1-cyclopropylbenzene, a suitable precursor would be 3-bromo-2-fluorostyrene.

The Simmons-Smith reaction proceeds via a concerted mechanism where the carbene is delivered to the double bond. youtube.com The reactivity of the Simmons-Smith reagent can be influenced by the choice of zinc reagent and solvent. libretexts.org

Table 3: Typical Conditions for Simmons-Smith Cyclopropanation

Starting Material Reagents Solvent Temperature (°C)

Another approach involves the use of diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper complexes, to generate a metallocarbene that then reacts with the alkene. researchgate.net

While the Horner-Wadsworth-Emmons (HWE) reaction is primarily known for the synthesis of alkenes, modifications of this reaction can be used to generate cyclopropanes. nih.govnrochemistry.comwikipedia.orgrsc.orgorganic-chemistry.org A key intermediate in this context is a vinylphosphonate, which can be prepared from an aldehyde via the HWE reaction. The synthesis of the necessary olefin precursor, 3-bromo-2-fluorostyrene, can be achieved through a standard HWE reaction starting from 3-bromo-2-fluorobenzaldehyde (B121081) and a suitable phosphonate (B1237965) ylide. wikipedia.orgorgsyn.org

The HWE reaction offers excellent control over the stereochemistry of the resulting alkene, typically favoring the formation of the (E)-isomer. nrochemistry.com The reaction is carried out in the presence of a base, and the choice of base and solvent can influence the reaction's outcome. nrochemistry.com

Table 4: Representative Conditions for Horner-Wadsworth-Emmons Olefination

Aldehyde Phosphonate Reagent Base Solvent

Once the α,β-unsaturated ester is formed, it can be converted to the corresponding allylic alcohol, which can then undergo cyclopropanation, for example, via the Simmons-Smith reaction.

Cross-Coupling Strategies for Cyclopropyl Attachment

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon bonds, including the attachment of a cyclopropyl group to an aromatic ring. These methods offer the advantage of building the target molecule from smaller, readily available fragments.

A prominent example is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. researchgate.netaudreyli.com To synthesize 3-bromo-2-fluoro-1-cyclopropylbenzene, one could envision the coupling of a 3-bromo-2-fluorophenylboronic acid derivative with a cyclopropylboronic acid derivative. audreyli.comnih.gov Alternatively, a 1-bromo-2-fluoro-3-iodobenzene (B1342649) could be selectively coupled with cyclopropylboronic acid at the more reactive iodine position. The Suzuki reaction is known for its high functional group tolerance and generally mild reaction conditions. nih.govyoutube.commdpi.commdpi.com

Table 5: Illustrative Conditions for Suzuki-Miyaura Cross-Coupling

Aryl Halide Boronic Acid/Ester Palladium Catalyst Base Solvent

Another powerful cross-coupling method is the Negishi coupling, which utilizes an organozinc reagent. researchgate.netnih.govresearchgate.net The synthesis of 3-bromo-2-fluoro-1-cyclopropylbenzene could be achieved by reacting a 3-bromo-2-fluorophenylzinc halide with a cyclopropyl halide in the presence of a palladium or nickel catalyst.

Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, can be a useful tool for the synthesis of derivatives of 3-bromo-2-fluoro-1-cyclopropylbenzene, for instance, by coupling the parent molecule with various amines. nrochemistry.comlibretexts.orgwikipedia.orgwikipedia.orgreddit.comresearchgate.net

Suzuki-Miyaura and Negishi Couplings in Arylcyclopropylbenzene Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing a direct route to arylcyclopropanes from appropriate precursors. The Suzuki-Miyaura and Negishi couplings are among the most robust and widely used methods for this transformation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of arylcyclopropanes, this typically involves coupling an aryl halide with a cyclopropylboron reagent. nih.gov The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability and stability of many organoboron reagents. nih.gov The synthesis of a molecule like 3-Bromo-2-fluoro-1-cyclopropylbenzene could be envisioned by coupling 1,2-dibromo-3-fluorobenzene (B108855) with cyclopropylboronic acid under carefully controlled conditions to achieve selective mono-substitution. The choice of catalyst, ligand, base, and solvent is crucial for optimizing yield and selectivity. nih.govaudreyli.com

The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide catalyzed by a nickel or palladium complex. nih.gov This method is particularly effective for creating C(sp²)-C(sp³) bonds. The synthesis of functionalized arylcyclopropanes can be efficiently achieved by the Negishi cross-coupling of cyclopropylzinc bromide with various aryl halides. researchgate.net Organozinc reagents are often more reactive than their organoboron counterparts, which can be advantageous for less reactive aryl chlorides but also requires stricter anhydrous reaction conditions. nih.gov The stability and efficient one-step synthesis of cyclopropylzinc bromide make this a valuable protocol. researchgate.net

Below is a table summarizing representative conditions for these cross-coupling reactions for the synthesis of arylcyclopropanes.

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst/LigandBase/SolventYield
Suzuki-Miyaura4-BromobenzonitrileCyclopropylboronic acidPd(OAc)₂ / P(Cy)₃K₃PO₄ / Toluene/H₂O95% audreyli.com
Suzuki-Miyaura1-Bromo-4-fluorobenzeneCyclopropylboronic acidPd(OAc)₂ / P(Cy)₃K₃PO₄ / Toluene/H₂O91% audreyli.com
Suzuki-Miyaura4-ChloroacetophenonePotassium cyclopropyltrifluoroboratePd(OAc)₂ / n-BuPAd₂Cs₂CO₃ / Toluene/H₂O99% nih.gov
Negishi4-BromoacetophenoneCyclopropylzinc bromidePdCl₂(dppf)THF95% researchgate.net
NegishiMethyl 4-bromobenzoateCyclopropylzinc bromidePdCl₂(dppf)THF98% researchgate.net
NegishiIsopropylzinc bromide2-BromonaphthalenePd₂(dba)₃ / CPhosNMP/Toluene91% nih.gov

Silylboronate-Mediated Cross-Coupling with Alkyl Fluorides

Recent advancements in synthetic methodology have introduced novel ways to form carbon-carbon bonds under mild conditions. One such strategy is the silylboronate-mediated cross-coupling, which enables the efficient formation of C(sp³)–C(sp³) bonds between alkyl fluorides and aryl alkanes. nih.gov This transition-metal-free approach circumvents challenges associated with the high bond dissociation energy of C-F bonds. nih.gov

The reaction proceeds via the cleavage of C(sp³)–F and C(sp³)–H bonds, facilitated by a silylboronate reagent. nih.gov This methodology could be applied to derivatives of 3-Bromo-2-fluoro-1-cyclopropylbenzene by coupling a suitable alkyl fluoride with a derivative where a benzylic C-H bond is available for activation. While experimental results often suggest a radical mechanism, density functional theory (DFT) calculations have indicated a preference for an ionic pathway in some cases. nih.gov The versatility of this method allows for the use of various alkyl fluorides, demonstrating its broad applicability. nih.gov

The following table presents examples of silylboronate-mediated cross-coupling reactions.

Alkyl FluorideAryl AlkaneReagentsSolventYield
1-(Fluoromethyl)-4-methoxybenzeneToluenePhMe₂SiBPin, KOt-BuDiglyme88% nih.gov
1-(Fluoromethyl)naphthaleneToluenePhMe₂SiBPin, KOt-BuDiglyme89% nih.gov
1-Adamantyl fluorideDiphenylmethanePhMe₂SiBPin, KOt-BuDiglyme94% nih.gov
1-(Fluoromethyl)-4-(trifluoromethyl)benzeneEthylbenzenePhMe₂SiBPin, KOt-BuDiglyme78% nih.gov

Visible Light Photoredox Catalysis in Halogenated Arylcyclopropane Synthesis

Visible light photoredox catalysis has emerged as a powerful platform for initiating a wide array of organic transformations under exceptionally mild conditions. This approach can be harnessed for the synthesis and functionalization of complex molecules, including halogenated arylcyclopropanes. nih.gov The strategy often involves the generation of radical intermediates via single-electron transfer (SET) processes, which can then engage in subsequent bond-forming events. thieme-connect.de

In the context of halogenated arylcyclopropane synthesis, photoredox catalysis can be applied to C-H functionalization reactions. nih.gov For a substrate like 3-Bromo-2-fluoro-1-cyclopropylbenzene, this could enable the introduction of new substituents at other positions on the benzene ring without disturbing the existing bromo, fluoro, or cyclopropyl groups. For instance, the arylation of C-H bonds using diaryliodonium salts as aryl radical precursors is a known transformation in this field. nih.gov Such reactions can be compatible with halogenated aryl substrates. nih.gov Another application involves the ring-opening functionalization of aryl cyclopropanes, where the cyclopropane ring itself acts as a reactive handle. thieme-connect.deresearchgate.net A single-electron transfer from the aryl moiety can generate a radical cation, weakening a distal C-C bond of the cyclopropane ring and making it susceptible to nucleophilic attack, leading to 1,3-difunctionalized products. thieme-connect.de

The table below provides examples of functionalization reactions enabled by visible light photoredox catalysis that are relevant to substituted aromatic systems.

SubstrateCoupling Partner/ReagentPhotocatalystReaction TypeYield
BenzeneBis(4-fluorophenyl)iodonium tetrafluoroborateRu(bpy)₃Cl₂C-H Arylation81% nih.gov
Anisole4-Cyanopyridine4CzIPNDistal C-H Pyridylation62% rsc.org
1,2-DichlorobenzeneDi-p-tolyliodonium triflateRu(bpy)₃(PF₆)₂C-H Arylation70% nih.gov
(4-Bromophenyl)cyclopropaneN-Hydroxyphthalimide / TEMPO[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Ring-Opening Oxoamination81% thieme-connect.de

Advanced Spectroscopic Characterization and Conformational Analysis of 3 Bromo 2 Fluoro 1 Cyclopropylbenzene

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique "fingerprint" of a molecule. For 3-Bromo-2-fluoro-1-cyclopropylbenzene, the vibrational modes can be attributed to the phenyl ring, the cyclopropyl (B3062369) group, and the carbon-halogen bonds.

Expected Vibrational Frequencies:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the benzene (B151609) ring are typically observed in the region of 3100-3000 cm⁻¹.

Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are expected to appear just below 3000 cm⁻¹, characteristic of strained ring systems.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually result in a series of peaks in the 1600-1450 cm⁻¹ region.

Cyclopropyl Ring Vibrations: The characteristic "breathing" and other ring modes of the cyclopropyl group are anticipated in the fingerprint region, typically around 1000 cm⁻¹ and 850 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the 1250-1020 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is typically observed at lower frequencies, generally in the 680-515 cm⁻¹ region.

Detailed experimental data from IR and Raman spectroscopy would provide precise peak positions and intensities, aiding in the complete vibrational assignment for 3-Bromo-2-fluoro-1-cyclopropylbenzene.

Table 1: Predicted IR and Raman Active Modes for 3-Bromo-2-fluoro-1-cyclopropylbenzene

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Ring C=C Stretch 1600 - 1450
Cyclopropyl Group C-H Stretch ~2990
Cyclopropyl Group Ring Breathing ~1000, ~850
C-F Bond Stretch 1250 - 1020

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. For 3-Bromo-2-fluoro-1-cyclopropylbenzene, ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive structural picture.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic and cyclopropyl protons. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-7.5 ppm), with their chemical shifts and coupling patterns influenced by the bromine, fluorine, and cyclopropyl substituents. The cyclopropyl protons would be found in the upfield region (generally 0.5-2.5 ppm), exhibiting complex splitting due to geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The aromatic carbons would resonate in the 110-160 ppm range, with the carbons directly attached to the electronegative fluorine and bromine atoms showing characteristic shifts. The cyclopropyl carbons would appear at higher field strengths.

¹⁹F NMR: The fluorine NMR spectrum would provide specific information about the fluorine atom's environment. A single resonance would be expected, and its coupling to nearby protons would be observable.

Table 2: Predicted NMR Chemical Shift Ranges for 3-Bromo-2-fluoro-1-cyclopropylbenzene

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Aromatic 7.0 - 7.5
¹H Cyclopropyl 0.5 - 2.5
¹³C Aromatic 110 - 160
¹³C Cyclopropyl 5 - 20

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For 3-Bromo-2-fluoro-1-cyclopropylbenzene (C₉H₈BrF), the molecular ion peak would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve:

Loss of a bromine atom ([M-Br]⁺).

Loss of a cyclopropyl group ([M-C₃H₅]⁺).

Fragmentation of the benzene ring.

Table 3: Predicted Mass Spectrometry Data for 3-Bromo-2-fluoro-1-cyclopropylbenzene

Ion Predicted m/z Notes
[M]⁺ 214/216 Molecular ion with characteristic bromine isotopic pattern
[M-Br]⁺ 135 Loss of bromine

Electronic Spectroscopy (UV-Vis, REMPI) for Electronic Transitions and Conformer Identification

Electronic spectroscopy, including UV-Vis absorption and Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-Bromo-2-fluoro-1-cyclopropylbenzene is expected to show absorptions characteristic of a substituted benzene chromophore. The substitution pattern will influence the position and intensity of the π → π* transitions.

REMPI spectroscopy, particularly when combined with supersonic jet cooling, can be a powerful tool for identifying different conformers of a molecule in the gas phase. For 3-Bromo-2-fluoro-1-cyclopropylbenzene, different orientations of the cyclopropyl group relative to the benzene ring could potentially lead to distinct conformers that might be distinguishable by their unique electronic transition energies. Studies on the parent cyclopropylbenzene (B146485) molecule have utilized REMPI to investigate its conformational preferences.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 3-Bromo-2-fluoro-1-cyclopropylbenzene can be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the crystal lattice. This would also definitively establish the preferred conformation of the molecule in the solid state. To date, no public crystal structure data for this compound is available.

Electron Diffraction Techniques for Gas-Phase Structure

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gaseous state, free from intermolecular interactions. This method provides information on bond lengths, bond angles, and torsional angles. For 3-Bromo-2-fluoro-1-cyclopropylbenzene, electron diffraction could be used to determine the gas-phase geometry and to investigate the conformational preferences of the cyclopropyl group relative to the substituted benzene ring. Currently, there is no available literature on the gas-phase structure of this specific molecule determined by electron diffraction.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Fluoro 1 Cyclopropylbenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in elucidating the electronic structure of 3-Bromo-2-fluoro-1-cyclopropylbenzene. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and molecular orbitals. The presence of the electronegative fluorine and bromine atoms, along with the unique electronic nature of the cyclopropyl (B3062369) group, significantly influences the electron density of the aromatic ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For substituted benzenes, the energies and shapes of these frontier orbitals dictate their behavior in chemical reactions. In 3-Bromo-2-fluoro-1-cyclopropylbenzene, the HOMO is expected to be delocalized across the benzene (B151609) ring and the cyclopropyl group, while the LUMO would also be distributed over the aromatic system, with significant contributions from the carbon atoms bonded to the halogen substituents. Theoretical calculations can provide precise values for the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability.

A hypothetical representation of calculated electronic properties for 3-Bromo-2-fluoro-1-cyclopropylbenzene is presented in the table below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Conformational Landscape Analysis and Energy Barriers of Cyclopropyl and Halogen Substituents

The conformational flexibility of 3-Bromo-2-fluoro-1-cyclopropylbenzene is primarily associated with the rotation of the cyclopropyl group relative to the plane of the benzene ring. The orientation of the cyclopropyl ring is crucial as it affects the overlap between its Walsh orbitals and the π-system of the benzene ring. Computational studies on similar cyclopropylarenes have shown that the bisected conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, is generally the most stable.

Below is a hypothetical table of calculated rotational energy barriers for the cyclopropyl group in a related series of compounds to illustrate the effect of ortho-substitution.

CompoundOrtho-SubstituentRotational Barrier (kcal/mol)
Cyclopropylbenzene (B146485)H2.0
1-Cyclopropyl-2-fluorobenzene (B3320722)F3.5
1-Cyclopropyl-2-chlorobenzeneCl4.2
1-Cyclopropyl-2-bromobenzeneBr4.5

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving 3-Bromo-2-fluoro-1-cyclopropylbenzene. By modeling the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

Noncovalent Interactions: Halogen Bonding and π-Stacking in Derivatives

Derivatives of 3-Bromo-2-fluoro-1-cyclopropylbenzene can engage in a variety of noncovalent interactions that are critical for their self-assembly and interaction with other molecules. Two of the most important noncovalent interactions for halogenated aromatic compounds are halogen bonding and π-stacking.

Halogen bonding is a directional interaction between a halogen atom (in this case, bromine) and a Lewis base. The bromine atom in 3-Bromo-2-fluoro-1-cyclopropylbenzene can act as a halogen bond donor. The strength of this interaction can be tuned by the electronic environment of the benzene ring. Computational studies can quantify the strength of halogen bonds and predict the geometry of the resulting complexes.

π-stacking interactions occur between the aromatic rings of two molecules. These interactions are driven by a combination of electrostatic and dispersion forces. The substituents on the benzene ring influence the quadrupole moment of the ring and, consequently, the strength and preferred geometry of the π-stacking interactions. Computational modeling is essential for understanding and predicting the nature of these interactions in the solid state and in solution. The interplay between halogen bonding and π-stacking can lead to the formation of complex supramolecular architectures. researchgate.net

Structure-Reactivity Relationship Predictions via Computational Models

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the chemical reactivity and biological activity of 3-Bromo-2-fluoro-1-cyclopropylbenzene and its derivatives. acs.org These models establish a mathematical relationship between the chemical structure and a particular property of interest.

The descriptors used in QSAR models can be derived from quantum chemical calculations and include electronic properties (e.g., atomic charges, dipole moment, HOMO-LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with experimentally determined reactivity data for a series of related compounds, a predictive model can be built. acs.org Such models are valuable tools in the rational design of new molecules with desired properties, as they can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. oberlin.eduacs.org

Elucidating Reaction Mechanisms and Reactivity Profiles of 3 Bromo 2 Fluoro 1 Cyclopropylbenzene

Mechanistic Studies of C-Br Bond Activation (e.g., Radical, Ionic, Organometallic Pathways)

The activation and subsequent functionalization of the carbon-bromine (C-Br) bond in aryl halides is a cornerstone of modern organic synthesis. For 3-Bromo-2-fluoro-1-cyclopropylbenzene, this bond can be cleaved through several distinct mechanistic pathways.

Radical Pathways: Radical-mediated C-Br bond activation often proceeds via single-electron transfer (SET). In this process, an electron is transferred to the π* orbitals of the aryl halide, forming a radical anion. researchgate.net This intermediate is unstable and rapidly undergoes dissociative electron transfer (DET), cleaving the weak C-Br bond to generate an aryl radical and a bromide anion. researchgate.net Silyl radicals, for instance, can be generated photocatalytically and selectively abstract a bromine atom from an alkyl bromide C(sp³)–Br bond, which is weaker than an aryl C(sp²)–Br bond; however, the principle of radical generation and subsequent reaction is broadly applicable. nih.gov The resulting aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as hydrogen atom abstraction or cross-coupling.

Ionic Pathways: Direct ionic cleavage of the C-Br bond in a neutral aryl halide to form an aryl cation is energetically unfavorable and rare. However, ionic intermediates can be involved in organometallic cycles. For example, after oxidative addition, the resulting organometallic complex can undergo transmetalation or reductive elimination, steps that involve the transfer of charged or polarized species.

Activation PathwayKey IntermediateInitiation MethodTypical Subsequent Reaction
Radical Aryl radical (Ar•)Single-Electron Transfer (SET), Photoredox CatalysisHydrogen Atom Abstraction, Radical Coupling
Organometallic Organometallic Complex (Ar-M-X)Oxidative Addition to M(0) (e.g., Pd, Ni)Cross-Coupling, Reductive Elimination
Ionic Aryl Cation (Ar+)Generally Unfavorable (High Energy)Not a common direct pathway for C-Br cleavage

Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing halogens. In 3-Bromo-2-fluoro-1-cyclopropylbenzene, the fluorine atom is the primary site for SNAr.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com First, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a high-energy carbanionic intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are positioned ortho or para to the site of attack. libretexts.org In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the ring's aromaticity. stackexchange.com

For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack. stackexchange.com Fluorine's high electronegativity makes the attached carbon atom highly electrophilic and strongly stabilizes the negative charge in the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the first step. stackexchange.comlibretexts.org Therefore, nucleophilic attack will occur selectively at the C-F bond over the C-Br bond. mdpi.com The presence of the ortho-bromine and meta-cyclopropyl groups will modulate this reactivity through their respective electronic effects. While chloroarenes bearing electron-withdrawing groups can undergo SNAr, fluoroarenes generally exhibit higher reactivity. researchgate.net

FeatureDescription
Mechanism Addition-Elimination
Rate-Determining Step Nucleophilic attack to form the Meisenheimer complex stackexchange.com
Intermediate Meisenheimer Complex (negatively charged) stackexchange.com
Reactivity of Halogens F > Cl > Br > I libretexts.orgmasterorganicchemistry.com
Role of Fluorine Strong inductive effect stabilizes the intermediate, accelerating the reaction stackexchange.com

Cyclopropane (B1198618) Ring-Opening and Rearrangement Mechanisms in Arylcyclopropanes

The high ring strain of the cyclopropane ring (approximately 29.0 kcal/mol) makes it susceptible to ring-opening reactions, especially when activated by an adjacent aryl group. wikipedia.org

Arylcyclopropanes can be activated towards ring-opening through oxidative processes that generate radical intermediates. beilstein-journals.orgnih.gov One prominent mechanism involves a photo-induced, single-electron transfer (SET) from the electron-rich arylcyclopropane to a suitable photocatalyst. researchgate.netrawdatalibrary.net This oxidation event forms a highly reactive arylcyclopropane radical cation. rawdatalibrary.netresearchgate.net In this intermediate, the C-C bonds of the cyclopropane ring are significantly weakened. A subsequent nucleophilic attack on one of the cyclopropyl (B3062369) carbons leads to the cleavage of a distal C-C bond, resulting in a 1,3-difunctionalized product. researchgate.netrawdatalibrary.net This stepwise ring-opening pathway allows for the construction of complex molecular scaffolds under mild, environmentally benign conditions. researchgate.net

Iminium ion catalysis provides another pathway for activating cyclopropane rings, particularly those bearing an aldehyde functional group (formylcyclopropanes). scispace.com This mechanism can be conceptually extended to other systems where an iminium ion can be formed. The process begins with the condensation of a secondary amine catalyst with an aldehyde to form an iminium ion. This iminium ion acts as a powerful electron-withdrawing group, activating the cyclopropane ring for a nucleophilic ring-opening reaction. This strategy leverages the LUMO-lowering ability of the iminium catalyst to facilitate the transformation. scispace.com A related concept involves the use of prolinol-derived catalysts, which can activate substrates and control stereochemistry in cyclopropanations through iminium catalysis. rsc.org

Regioselectivity and Stereoselectivity in Chemical Transformations

The outcomes of reactions involving 3-Bromo-2-fluoro-1-cyclopropylbenzene are governed by principles of regioselectivity and stereoselectivity.

Regioselectivity : In the context of this molecule, regioselectivity dictates which functional group reacts.

In SNAr reactions , the nucleophile will selectively attack the carbon attached to the fluorine atom due to its superior ability to stabilize the Meisenheimer intermediate compared to bromine. stackexchange.comlibretexts.org

In organometallic cross-coupling , the C-Br bond is preferentially activated over the C-F bond due to its lower bond strength and greater reactivity towards oxidative addition by common transition metal catalysts.

In oxidative ring-opening of the cyclopropane, the regioselectivity of the nucleophilic attack is directed to one of the cyclopropyl carbons, leading to the formation of 1,3-disubstituted products. researchgate.net The substitution pattern on the aryl ring can influence which cyclopropyl C-C bond is cleaved.

Stereoselectivity : Stereoselectivity becomes important when new chiral centers are formed.

In the ring-opening of the cyclopropane ring, if the starting material is enantiomerically enriched, the reaction can proceed with high stereospecificity. For example, the 1,3-chlorosulfenation of an enantioenriched phenyl-substituted cyclopropane was shown to proceed with almost complete stereospecificity, indicating a controlled reaction pathway where the configuration of the product is directly related to that of the reactant. acs.org Such transformations are valuable for creating stereochemically defined acyclic structures from cyclic precursors.

Reaction TypeRegioselectivityStereoselectivity Considerations
Nucleophilic Aromatic Substitution Attack at C-F bondNot typically a factor unless the nucleophile or product is chiral
C-Br Bond Activation Cleavage of the C-Br bondNot a factor in the initial bond cleavage
Cyclopropane Ring-Opening Formation of 1,3-difunctionalized productsCan be highly stereospecific, transferring chirality from reactant to product acs.org

Advanced Functionalization and Derivatization of 3 Bromo 2 Fluoro 1 Cyclopropylbenzene

Selective Transformations at the Bromine Position

The carbon-bromine bond in 3-Bromo-2-fluoro-1-cyclopropylbenzene is the most common site for initial derivatization, primarily through palladium-catalyzed cross-coupling reactions and lithium-halogen exchange followed by electrophilic quench.

Palladium-Catalyzed Cross-Coupling Reactions:

A variety of powerful C-C and C-N bond-forming reactions can be employed to substitute the bromine atom. These reactions are typically tolerant of the fluoro and cyclopropyl (B3062369) groups.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This method is highly versatile for introducing a wide range of aryl, heteroaryl, vinyl, and alkyl groups. For instance, the coupling of potassium cyclopropyltrifluoroborate with aryl chlorides has been shown to be effective, highlighting the feasibility of such transformations even with less reactive coupling partners nih.govorganic-chemistry.org. The reaction conditions are generally mild and compatible with a variety of functional groups nih.gov.

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond organic-chemistry.orgnih.gov. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes.

Sonogashira Coupling: This cross-coupling reaction involves the use of a terminal alkyne to introduce an alkynyl moiety at the position of the bromine atom. This reaction is typically catalyzed by a combination of palladium and copper complexes.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comacsgcipr.org. The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this reaction wikipedia.org.

Cross-Coupling Reaction Coupling Partner Resulting Functional Group Typical Catalyst System
Suzuki-MiyauraR-B(OH)2 / R-B(OR')2Aryl, Heteroaryl, Alkyl, AlkenylPd(0) catalyst, Ligand, Base
HeckAlkeneAlkenylPd(0) catalyst, Base
SonogashiraTerminal AlkyneAlkynylPd(0) catalyst, Cu(I) co-catalyst, Base
Buchwald-HartwigAmine (R2NH)Amino (NR2)Pd(0) catalyst, Ligand, Base

Lithiation-Substitution:

An alternative to palladium-catalyzed reactions is the use of organolithium reagents to achieve a lithium-halogen exchange at the bromine position. The resulting aryllithium species is a potent nucleophile that can react with a wide variety of electrophiles to introduce diverse functional groups. This method, a variation of directed ortho-metalation (DoM), offers a complementary approach to functionalization baranlab.orgwikipedia.orgorganic-chemistry.orguwindsor.caunblog.fr.

Strategies for Fluorine Atom Manipulation

While the carbon-fluorine bond is generally strong, the fluorine atom in 3-Bromo-2-fluoro-1-cyclopropylbenzene can be substituted under specific conditions, most notably through nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, which then expels the fluoride (B91410) ion to give the substituted product libretexts.org. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the fluorine atom can significantly activate the ring towards nucleophilic attack libretexts.org. In the case of 3-Bromo-2-fluoro-1-cyclopropylbenzene, the bromine atom and the cyclopropyl group can influence the reactivity. Interestingly, in some contexts, fluorine can be a better leaving group than other halogens in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack youtube.comyoutube.com. This reaction provides a pathway to introduce oxygen, nitrogen, and sulfur nucleophiles.

Nucleophile Resulting Functional Group
R-OH / R-O-Ether (O-R)
R2NHAmine (NR2)
R-SH / R-S-Thioether (S-R)

Recent research has also demonstrated sequential nucleophilic aromatic substitution reactions where multiple halogens on a ring can be displaced nih.gov.

Functionalization of the Cyclopropyl Moiety (e.g., C-H alkynylation, ring expansion)

The cyclopropyl group offers unique opportunities for functionalization through C-H activation or by leveraging its inherent ring strain in ring-expansion reactions.

C-H Alkynylation:

Direct functionalization of the C-H bonds of the cyclopropyl ring is an attractive and atom-economical strategy. Rhodium-catalyzed C-H alkynylation has emerged as a powerful method for this transformation rsc.org. This approach often utilizes a directing group to achieve high regioselectivity. Photocatalysis is another modern approach for the regioselective C-H functionalization of arenes under mild conditions rsc.orgbeilstein-journals.orgresearchgate.netnih.govrsc.org.

Ring Expansion:

The strain energy of the cyclopropane (B1198618) ring can be harnessed to drive ring-expansion reactions, providing access to larger carbocyclic systems. The Buchner ring expansion, for instance, involves the reaction of an aromatic compound with a carbene, leading to a cycloheptatriene derivative wikipedia.orgnih.govresearchgate.netresearchgate.net. While traditionally applied to benzene (B151609), this methodology can be adapted for substituted cyclopropylarenes. Copper-catalyzed alkyne oxidation followed by a Büchner-type ring-expansion has also been reported as a method to access seven-membered rings nih.gov.

Multicomponent Reactions Incorporating 3-Bromo-2-fluoro-1-cyclopropylbenzene

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. While direct incorporation of 3-Bromo-2-fluoro-1-cyclopropylbenzene into common MCRs like the Ugi or Passerini reactions might be challenging, it can be derivatized to a suitable starting material.

Ugi and Passerini Reactions:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide nih.govwikipedia.orgorganic-chemistry.orgscience.gov. The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide wikipedia.orgnih.govorganic-chemistry.orgnih.govslideshare.net.

To incorporate the 3-bromo-2-fluoro-1-cyclopropylbenzene scaffold into these reactions, the bromine atom could first be converted to a functional group suitable for the MCR. For example, a palladium-catalyzed formylation or cyanation could introduce an aldehyde or isocyanide functionality, respectively.

Initial Functionalization Target Functional Group for MCR Potential MCR
Formylation (via lithiation or cross-coupling)AldehydeUgi, Passerini
Cyanation (via cross-coupling)Isocyanide (after reduction)Ugi, Passerini
Amination (via Buchwald-Hartwig)AmineUgi

By leveraging the selective transformations described in the preceding sections, 3-Bromo-2-fluoro-1-cyclopropylbenzene can be elaborated into a variety of complex molecules, making it a valuable building block in organic synthesis.

Role of 3 Bromo 2 Fluoro 1 Cyclopropylbenzene As a Synthetic Intermediate for Complex Molecular Architectures

Building Block for Organic Synthesis

3-Bromo-2-fluoro-1-cyclopropylbenzene serves as a key building block in organic synthesis, primarily due to the presence of the bromine atom, which can be readily transformed through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds. In this reaction, the bromo-substituted cyclopropylbenzene (B146485) can be coupled with a wide array of organoboron compounds in the presence of a palladium catalyst to generate more complex biaryl or alkyl-aryl structures. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govtcichemicals.com

The fluorine atom on the aromatic ring can influence the electronic properties of the molecule, often enhancing the stability and modulating the reactivity of the compound. Furthermore, the cyclopropyl (B3062369) group is a desirable moiety in medicinal chemistry, as it can improve metabolic stability and binding affinity of drug candidates.

Below is an illustrative data table outlining typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides, which would be applicable to 3-Bromo-2-fluoro-1-cyclopropylbenzene.

Parameter Condition Purpose
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)To facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)To activate the organoboron species. rsc.org
Solvent Aprotic polar solvents (e.g., Dioxane, Toluene, DMF) often with waterTo dissolve reactants and facilitate the reaction.
Temperature 80-120 °CTo provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Reactant Aryl or vinyl boronic acids/estersThe coupling partner to be introduced at the position of the bromine atom.

Note: The conditions presented in this table are generalized for Suzuki-Miyaura cross-coupling reactions and serve as a representative example.

Precursor in the Synthesis of Carbazole (B46965) Derivatives

Carbazole derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. wisdomlib.orgresearchgate.net The synthesis of functionalized carbazoles often involves the construction of the tricyclic ring system through methods such as the Buchwald-Hartwig amination, Cadogan cyclization, or Fischer indole (B1671886) synthesis. 3-Bromo-2-fluoro-1-cyclopropylbenzene can serve as a precursor in the synthesis of novel carbazole derivatives.

One potential synthetic route involves a palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination) between 3-Bromo-2-fluoro-1-cyclopropylbenzene and an appropriately substituted aniline (B41778) or a protected aniline derivative. The resulting diarylamine can then undergo an intramolecular C-H activation/cyclization to form the carbazole core. The fluorine and cyclopropyl substituents would be incorporated into the final carbazole structure, leading to novel derivatives with potentially unique biological or physical properties. Recent advancements in carbazole synthesis have focused on transition metal-catalyzed C-H functionalization, which offers a more direct and efficient way to construct these complex molecules. chim.itnih.gov

The following table outlines a general, plausible reaction scheme for the synthesis of a carbazole derivative from 3-Bromo-2-fluoro-1-cyclopropylbenzene.

Step Reaction Type Reagents and Conditions Intermediate/Product
1 Buchwald-Hartwig Amination2-Aminobiphenyl, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Toluene, 100 °CN-(3-bromo-2-fluorophenyl)-[1,1'-biphenyl]-2-amine
2 Intramolecular C-H ArylationPd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 150 °C8-Bromo-7-fluoro-9-phenyl-9H-carbazole

Note: This table presents a hypothetical reaction scheme and conditions based on established synthetic methodologies for carbazole synthesis.

Integration into Novel Aromatic and Heterocyclic Scaffolds

The unique substitution pattern of 3-Bromo-2-fluoro-1-cyclopropylbenzene allows for its integration into a variety of novel aromatic and heterocyclic scaffolds. Beyond carbazoles, this compound can be a starting material for the synthesis of other complex heterocyclic systems. For instance, the bromine atom can be converted to other functional groups through nucleophilic aromatic substitution (under certain conditions) or through metal-halogen exchange followed by quenching with an electrophile.

The presence of the fluorine atom ortho to the bromine can influence the regioselectivity of these reactions. The cyclopropyl group, being sterically demanding, can also direct incoming reagents to specific positions on the aromatic ring. These features make 3-Bromo-2-fluoro-1-cyclopropylbenzene a valuable tool for medicinal chemists and synthetic organic chemists aiming to create novel molecular frameworks with potential applications in drug discovery and materials science. For example, it could be used in the synthesis of substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles that are prevalent in pharmaceuticals. uzh.ch

Environmental Transformation and Degradation Pathways of Halogenated Cyclopropylbenzenes

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For halogenated aromatic compounds, photolysis and hydrolysis are primary abiotic degradation routes to consider.

Photolysis:

Photodegradation, or photolysis, is a process where chemical compounds are broken down by photons, typically from sunlight. For aromatic halides, the carbon-halogen bond is often susceptible to cleavage upon absorption of ultraviolet radiation. Research on bromofluorobenzenes indicates that photodissociation is a significant degradation pathway. researchgate.net Studies on various isomers of bromofluorobenzene have shown that the carbon-bromine (C-Br) bond can be cleaved upon exposure to UV light in the 240-267 nm range. researchgate.net This process typically involves the excitation of the molecule to a higher energy state, followed by dissociation. acs.org For instance, the photodissociation of m-bromofluorobenzene has been shown to proceed through two different pathways leading to the release of a bromine atom. researchgate.net Given these findings, it is highly probable that 3-bromo-2-fluoro-1-cyclopropylbenzene would also undergo photolysis in the environment, leading to the formation of a 2-fluoro-1-cyclopropylphenyl radical and a bromine atom. The presence of the fluorine atom and the cyclopropyl (B3062369) group may influence the rate and specific mechanism of this photodegradation.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While hydrolysis can be a significant degradation pathway for some organic compounds, aryl halides, such as those found in 3-bromo-2-fluoro-1-cyclopropylbenzene, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-halogen bonds on an aromatic ring are significantly stronger and less polarized than those in aliphatic halides, making them less susceptible to nucleophilic attack by water. There is no specific information available to suggest that hydrolysis would be a major abiotic degradation pathway for 3-bromo-2-fluoro-1-cyclopropylbenzene in the environment.

Table 1: Photodissociation Findings for Various Bromofluorobenzenes
CompoundPhotolysis Wavelength (nm)Observed Dissociation PathwayReference
m-bromofluorobenzene~240Two dissociation pathways leading to Br atom production researchgate.net
o-bromofluorobenzeneNot SpecifiedTwo dissociation channels observed researchgate.net
p-bromofluorobenzeneNot SpecifiedOne dissociation channel observed researchgate.net

Biotransformation Pathways (e.g., Enzymatic Degradation of Halogenated Benzenes)

Biotransformation, the chemical alteration of substances by living organisms, is a critical pathway for the environmental degradation of many organic pollutants. The biotransformation of 3-bromo-2-fluoro-1-cyclopropylbenzene would likely involve enzymatic attacks on both the halogenated benzene (B151609) ring and the cyclopropyl substituent.

Enzymatic Degradation of the Halogenated Benzene Ring:

Microbial degradation of halogenated aromatic compounds is a widely studied process. nih.govnih.gov The initial steps in the aerobic degradation of such compounds typically involve oxygenase enzymes that introduce hydroxyl groups onto the aromatic ring. This can lead to the formation of halogenated phenols and catechols. These intermediates can then undergo ring cleavage, eventually leading to mineralization. For halogenated benzenes, several potentially harmful metabolites can be formed during metabolic activation, including epoxides, phenols, and benzoquinones. nih.gov The specific enzymes and pathways involved can vary between different microbial species. In general, the presence of multiple halogen substituents can increase the recalcitrance of the compound to microbial degradation.

Metabolism of the Cyclopropyl Group:

The cyclopropyl group is known to be relatively resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy. hyphadiscovery.com This property makes it a common substituent in drug design to enhance metabolic stability. nih.gov However, the cyclopropyl ring is not entirely inert. In some contexts, particularly when attached to an amine, it can undergo CYP-mediated oxidation, leading to reactive ring-opened intermediates. hyphadiscovery.com While there is a lack of specific studies on the microbial degradation of a cyclopropyl group attached directly to a halogenated benzene ring, it is plausible that enzymatic oxidation of the cyclopropyl ring could occur, potentially leading to ring opening and further degradation.

Table 2: Common Enzymatic Reactions in the Biotransformation of Halogenated Benzenes
Reaction TypeEnzyme ClassIntermediate ProductsReference
HydroxylationOxygenasesHalogenated phenols, catechols nih.gov
EpoxidationMonooxygenasesEpoxides nih.gov
Ring CleavageDioxygenasesMuconic acids and other aliphatic acids nih.gov
DehalogenationDehalogenasesPhenols, catechols nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

The efficient and selective synthesis of 3-Bromo-2-fluoro-1-cyclopropylbenzene is a foundational challenge that will unlock its full potential. While standard methods for the introduction of bromo, fluoro, and cyclopropyl (B3062369) groups onto a benzene (B151609) ring exist, their application to achieve this specific substitution pattern requires careful strategic planning. Future research will likely focus on developing novel synthetic routes that are both high-yielding and scalable.

One promising avenue involves a retrosynthetic analysis that considers the order of introduction of the substituents to maximize regioselectivity. For instance, a plausible route could commence with the cyclopropylation of a suitably substituted fluorobenzene derivative, followed by a directed ortho-bromination. The electron-donating nature of the cyclopropyl group and the ortho,para-directing effect of the fluorine atom would need to be carefully managed to achieve the desired 3-bromo isomer.

Another innovative approach could involve the use of transition-metal-catalyzed cross-coupling reactions. For example, a precursor such as 1,3-dibromo-2-fluorobenzene could potentially undergo a selective mono-cyclopropylation reaction. The development of ligand-catalyst systems that can differentiate between the two bromine atoms based on their electronic and steric environments would be a significant advancement.

Proposed Synthetic Strategy Key Transformation Potential Advantages Anticipated Challenges
Directed Ortho-metalation-BrominationLithiation of 1-cyclopropyl-2-fluorobenzene (B3320722) followed by quenching with an electrophilic bromine source.High regioselectivity.Potential for side reactions due to the acidity of the cyclopropyl protons.
Halogen-Dance ReactionIsomerization of a different bromo-fluoro-cyclopropylbenzene isomer to the desired 3-bromo product.Access to thermodynamically more stable isomers.Requires careful optimization of reaction conditions to control the equilibrium.
C-H Activation/BrominationDirect, regioselective bromination of 1-cyclopropyl-2-fluorobenzene using a specialized catalyst system.Atom economy and step efficiency.Achieving the desired regioselectivity in the presence of multiple C-H bonds.

Exploration of New Reactivity Modes

The unique arrangement of substituents in 3-Bromo-2-fluoro-1-cyclopropylbenzene suggests a rich landscape for exploring novel reactivity. The presence of both a bromine and a fluorine atom on adjacent carbons of the aromatic ring opens the door to a variety of transformations.

Future research is anticipated to explore the selective functionalization of the C-Br bond through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, leading to a diverse library of derivatives. The proximity of the fluorine atom may influence the reactivity of the C-Br bond through electronic effects, a phenomenon that warrants detailed mechanistic investigation.

Furthermore, the potential for benzyne formation from 3-Bromo-2-fluoro-1-cyclopropylbenzene is an intriguing possibility. Treatment with a strong base could lead to the elimination of HBr, generating a highly reactive cyclopropyl-substituted fluorobenzyne intermediate. The subsequent trapping of this benzyne with various nucleophiles and dienes would provide access to a host of complex and novel molecular architectures.

The cyclopropane (B1198618) ring itself can also participate in unique chemical transformations. Under certain conditions, such as treatment with electrophiles or transition metal catalysts, the strained cyclopropane ring can undergo ring-opening reactions. The electronic nature of the substituted benzene ring will likely play a crucial role in directing the regioselectivity of such ring-opening processes, offering a pathway to functionalized alkylbenzene derivatives.

Application in Advanced Materials Science

The incorporation of both fluorine and a cyclopropyl group into an aromatic framework makes 3-Bromo-2-fluoro-1-cyclopropylbenzene and its derivatives attractive candidates for applications in advanced materials science. The high electronegativity and small size of fluorine can impart desirable properties such as increased thermal stability, enhanced solubility in organic solvents, and modified electronic characteristics.

In the field of organic electronics, the introduction of fluorine atoms is a well-established strategy for tuning the energy levels of organic semiconductors. Derivatives of 3-Bromo-2-fluoro-1-cyclopropylbenzene could be explored as building blocks for novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The cyclopropyl group, with its unique electronic properties, could further modulate the optoelectronic characteristics of these materials.

The development of liquid crystals is another area where this compound could find application. The rigid aromatic core combined with the non-planar cyclopropyl group could lead to materials with interesting mesomorphic properties. The bromo and fluoro substituents provide handles for further chemical modification, allowing for the fine-tuning of properties such as melting point, clearing point, and dielectric anisotropy.

Potential Application Area Key Structural Feature Anticipated Property Enhancement
Organic ElectronicsFluorine and cyclopropyl substitutionTunable HOMO/LUMO energy levels, improved charge transport.
Liquid CrystalsRigid aromatic core with a non-planar substituentNovel mesophase behavior, tailored dielectric properties.
Agrochemicals and PharmaceuticalsLipophilic cyclopropyl group and halogen atomsEnhanced membrane permeability and metabolic stability.

Theoretical Prediction and Rational Design of Derivatives

Given the nascent stage of research on 3-Bromo-2-fluoro-1-cyclopropylbenzene, theoretical and computational chemistry will be indispensable tools for predicting its properties and guiding the rational design of its derivatives. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, electronic structure, and reactivity.

Computational studies can be employed to predict key molecular properties such as the dipole moment, polarizability, and HOMO/LUMO energy levels. This information is crucial for anticipating the behavior of the molecule in various applications, from its self-assembly in condensed phases to its performance in electronic devices.

Furthermore, theoretical calculations can be used to model the reaction mechanisms of proposed synthetic routes and reactivity modes. By calculating the activation energies of different reaction pathways, computational chemistry can help to identify the most promising experimental conditions and to understand the origins of observed selectivity.

The rational design of derivatives with tailored properties is another area where computational chemistry will play a pivotal role. For example, by systematically varying the substituents on the aromatic ring in silico, it will be possible to predict how these modifications will affect the molecule's electronic and photophysical properties. This predictive power will significantly accelerate the discovery of new materials with optimized performance for specific applications.

Computational Method Predicted Property/Information Impact on Research Direction
Density Functional Theory (DFT)Molecular geometry, electronic structure (HOMO/LUMO), reaction energetics.Guidance for synthesis, prediction of reactivity, and rational design of materials.
Molecular Dynamics (MD) SimulationsBulk properties, intermolecular interactions, self-assembly behavior.Understanding of material properties in the solid state and in solution.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity based on molecular descriptors.Design of new agrochemicals and pharmaceuticals with enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-1-cyclopropylbenzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves halogenation and cyclopropane functionalization. For bromo-fluoro-substituted aromatics, directed ortho-metalation (DoM) or Suzuki-Miyaura cross-coupling may be employed to introduce substituents regioselectively . Optimize reaction temperature (e.g., 60–80°C for cross-coupling) and catalyst systems (e.g., Pd(PPh₃)₄) to minimize side products. Monitor purity via GC/HPLC (>95% purity thresholds are common in commercial intermediates) .

Q. How should researchers characterize the purity and structural integrity of 3-Bromo-2-fluoro-1-cyclopropylbenzene?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and cyclopropane stability .
  • GC-MS or HPLC with UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .
  • Elemental analysis to verify Br/F content (±0.3% deviation acceptable for research-grade material) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Avoid exposure to moisture or heat, as brominated aromatics may decompose into toxic byproducts (e.g., HBr) .
  • Store in inert atmospheres (argon) at 2–8°C to prevent cyclopropane ring-opening reactions .

Advanced Research Questions

Q. How does the steric and electronic influence of the cyclopropane group affect regioselectivity in further functionalization reactions?

  • Methodological Answer :

  • The cyclopropane ring induces steric hindrance, directing electrophilic substitution to the meta position relative to bromine. Computational modeling (DFT at B3LYP/6-31G*) can predict reaction sites by analyzing frontier molecular orbitals .
  • Experimentally, track regioselectivity using competitive reactions with nitrobenzene or iodination probes .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting ¹⁹F NMR shifts) for similar bromo-fluoroaromatics?

  • Methodological Answer :

  • Cross-validate data using deuterated analogs (e.g., 2-Bromo-6-fluorobenzene-d₄) to isolate solvent/shielding effects .
  • Compare against high-purity standards from authoritative databases (NIST Chemistry WebBook) .
  • Replicate synthesis under controlled conditions to rule out impurities as the source of discrepancies .

Q. What strategies mitigate cyclopropane ring-opening during catalytic coupling reactions?

  • Methodological Answer :

  • Use mild catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and low temperatures (0–25°C) to preserve ring integrity .
  • Monitor reaction progress in real-time via in-situ IR spectroscopy to detect ring-opening intermediates (e.g., allylic bromides) .

Q. How can computational tools predict the stability of 3-Bromo-2-fluoro-1-cyclopropylbenzene under varying pH and temperature conditions?

  • Methodological Answer :

  • Perform molecular dynamics simulations (AMBER or GROMACS) to model degradation pathways.
  • Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS analysis of degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.